3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride
CAS No.: 1173022-77-9
Cat. No.: VC0004324
Molecular Formula: C25H28Cl2N2O
Molecular Weight: 443.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride - 1173022-77-9](/images/no_structure.jpg)
Specification
CAS No. | 1173022-77-9 |
---|---|
Molecular Formula | C25H28Cl2N2O |
Molecular Weight | 443.4 g/mol |
IUPAC Name | 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C25H27ClN2O.ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-13,18,24-25,29H,14-17,19H2;1H |
Standard InChI Key | KQGJIKWDFWLCHO-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl |
Canonical SMILES | C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
BRL-15572 is a synthetic organic compound with the systematic IUPAC name 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol hydrochloride. Its molecular formula is C<sub>25</sub>H<sub>28</sub>Cl<sub>2</sub>N<sub>2</sub>O, reflecting the incorporation of a hydrochloride salt. The base compound (C<sub>25</sub>H<sub>27</sub>ClN<sub>2</sub>O) has a molecular weight of 406.9 g/mol, while the hydrochloride form increases the weight to 443.4 g/mol .
Key structural features include:
-
A piperazine ring substituted at the 4-position with a 3-chlorophenyl group.
-
A diphenylpropan-2-ol moiety linked to the piperazine nitrogen.
-
A hydrochloride counterion enhancing solubility for experimental use.
The compound’s SMILES notation is Cl.OC(CN1CCN(CC1)c1cccc(Cl)c1)C(c1ccccc1)c1ccccc1, and its InChIKey is KQGJIKWDFWLCHO-UHFFFAOYSA-N .
Pharmacological Profile and Mechanism of Action
Receptor Selectivity and Binding Affinity
BRL-15572 is renowned for its 60-fold selectivity for 5-HT<sub>1D</sub> receptors over 5-HT<sub>1B</sub> subtypes, a distinction critical for dissecting the roles of these closely related receptors . Binding assays reveal the following affinity profile:
Receptor Subtype | Affinity (Ki, nM) | Selectivity Ratio (vs. 5-HT<sub>1D</sub>) |
---|---|---|
5-HT<sub>1D</sub> | 7.9 | 1.0 (reference) |
5-HT<sub>1B</sub> | 6.1 | ≈60-fold lower |
5-HT<sub>1A</sub> | 7.7 | No significant activity |
Data adapted from functional studies in human cerebral cortex and atrial tissues .
Functional Antagonism in Neurotransmitter Release
In guinea pig cerebral cortical slices, BRL-15572 (2 µM) failed to antagonize 5-HT<sub>1B</sub>-mediated inhibition of serotonin release, confirming its selectivity for 5-HT<sub>1D</sub> receptors . Conversely, in human atrial appendages, BRL-15572 (300 nM) effectively blocked 5-HT<sub>1D</sub>-dependent inhibition of noradrenaline release, underscoring its utility in peripheral tissue models .
Role in Pain Modulation
Recent studies demonstrate that peripheral 5-HT<sub>1D</sub> receptors contribute to mechanical allodynia. Intraplantar administration of BRL-15572 (10 µg) in mice significantly reduced allodynia induced by serotonin, implicating 5-HT<sub>1D</sub> receptors in nociceptive signaling . This finding aligns with its potential application in migraine research, where 5-HT<sub>1D</sub> receptors modulate cerebral blood flow .
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The synthesis of BRL-15572 typically involves a multi-step process:
-
Formation of the piperazine intermediate: 1-(3-Chlorophenyl)piperazine is prepared via nucleophilic aromatic substitution.
-
Alkylation with diphenylpropanol: The piperazine intermediate reacts with 1,1-diphenyl-2-propanol under basic conditions to yield the free base.
-
Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability .
Industrial Manufacturing Considerations
While detailed industrial protocols are proprietary, optimization strategies likely include:
-
Continuous flow reactors to improve yield and purity.
-
Green chemistry principles to minimize waste, such as solvent recycling.
-
Quality control measures like HPLC and mass spectrometry to verify structural integrity .
Comparative Analysis with Related Compounds
Selectivity Against 5-HT<sub>1B</sub> Ligands
BRL-15572’s selectivity contrasts sharply with non-selective antagonists like GR 127935, which target both 5-HT<sub>1B</sub> and 5-HT<sub>1D</sub> receptors. For example, in human atrial tissue, GR 127935 (300 µg/kg) failed to block 5-HT<sub>1D</sub> responses, whereas BRL-15572 achieved complete inhibition .
Applications in Preclinical Research
Neurotransmitter Release Studies
BRL-15572 has been instrumental in characterizing 5-HT<sub>1D</sub> autoreceptors in the human cortex. In synaptosomal preparations, it antagonized 5-HT-induced inhibition of potassium-evoked serotonin release (IC<sub>50</sub> = 15 nM), validating its central nervous system activity .
Migraine and Vascular Research
The compound’s ability to block 5-HT<sub>1D</sub>-mediated vasoconstriction in meningeal arteries supports its use in migraine models. Unlike triptans, which activate 5-HT<sub>1B/1D</sub> receptors, BRL-15572’s antagonism helps isolate vascular vs. neuronal components of migraine pathogenesis .
Behavioral Pharmacology
In rodent models, BRL-15572 (1–10 mg/kg i.p.) attenuated serotonin-mediated anxiety-like behaviors without affecting locomotor activity, suggesting 5-HT<sub>1D</sub> receptors modulate emotional processing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume